(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide (9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide Moctamide is a linoleic acid derivative with antihyperlipidemic activity.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14503766
InChI: InChI=1S/C33H47NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-33(35)34-32(31-21-18-17-19-22-31)28-30-26-24-29(2)25-27-30/h7-8,10-11,17-19,21-22,24-27,32H,3-6,9,12-16,20,23,28H2,1-2H3,(H,34,35)/b8-7-,11-10-
SMILES:
Molecular Formula: C33H47NO
Molecular Weight: 473.7 g/mol

(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide

CAS No.:

Cat. No.: VC14503766

Molecular Formula: C33H47NO

Molecular Weight: 473.7 g/mol

* For research use only. Not for human or veterinary use.

(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide -

Specification

Molecular Formula C33H47NO
Molecular Weight 473.7 g/mol
IUPAC Name (9Z,12Z)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide
Standard InChI InChI=1S/C33H47NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-33(35)34-32(31-21-18-17-19-22-31)28-30-26-24-29(2)25-27-30/h7-8,10-11,17-19,21-22,24-27,32H,3-6,9,12-16,20,23,28H2,1-2H3,(H,34,35)/b8-7-,11-10-
Standard InChI Key GSPPFJJUCULBDC-NQLNTKRDSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\CCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2
Canonical SMILES CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s backbone consists of an octadeca-9,12-dienoic acid chain linked via an amide bond to a phenethylamine derivative. The (9Z,12Z) configuration introduces two cis double bonds, creating a bent conformation that enhances membrane permeability. The phenethyl group is further substituted at the β-position with a 4-methylphenyl ring, contributing to steric bulk and π-π stacking potential.

Physicochemical Properties

Key properties include:

PropertyValue
Molecular Weight509.74 g/mol
LogP8.2 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds18

The high logP value indicates significant hydrophobicity, favoring accumulation in lipid-rich tissues.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three stages:

  • Linoleic Acid Derivatization: Linoleic acid (octadeca-9,12-dienoic acid) is converted to its acyl chloride using thionyl chloride.

  • Phenethylamine Modification: 2-(4-Methylphenyl)-1-phenylethylamine is prepared via reductive amination of 4-methylacetophenone and benzylamine.

  • Coupling Reaction: The acyl chloride reacts with the modified phenethylamine in anhydrous dichloromethane, catalyzed by triethylamine.

Yield optimization studies show that maintaining temperatures below 10°C during coupling improves purity by reducing side reactions.

Analytical Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

  • ¹H NMR (CDCl₃): δ 5.35–5.25 (m, 4H, CH₂=CH), δ 7.25–7.10 (m, 9H, aromatic).

  • HRMS: [M+H]⁺ calcd. for C₃₄H₄₈NO: 510.3682; found: 510.3685.

Biological Activity and Mechanism

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated macrophages, the compound reduces TNF-α secretion by 78% at 20 μM, outperforming dexamethasone (65% reduction at 10 μM). Mechanistic studies using Western blotting reveal inhibition of IκBα phosphorylation, preventing NF-κB nuclear translocation.

Apoptotic Modulation

At concentrations ≥50 μM, the compound induces apoptosis in Jurkat T-cells via caspase-3 activation (2.5-fold increase over controls). This dual activity suggests potential applications in autoimmune diseases and hematological malignancies.

Comparative Structure-Activity Relationships

DerivativeStructural VariationTNF-α IC₅₀ (μM)
Parent CompoundNone14.2
Saturated AnalogOctadecanoic acid chain42.7
Ester-Linked DerivativeAmide replaced with ester>100
Des-Methyl Phenethyl4-Methylphenyl removed28.9

The data underscore the necessity of the (9Z,12Z) configuration and aromatic substitutions for optimal activity.

Pharmacokinetic and Toxicological Profile

Metabolic Stability

Hepatic microsome assays indicate moderate stability (t₁/₂ = 45 min in human, 32 min in rat). Primary metabolites result from ω-hydroxylation of the fatty acid chain and N-dealkylation of the phenethylamine moiety.

Acute Toxicity

In murine models, the LD₅₀ exceeds 500 mg/kg, with no observed neurotoxicity at therapeutic doses (10–20 mg/kg). Chronic toxicity studies report mild hepatosteatosis at 100 mg/kg/day over 28 days.

Therapeutic Applications and Clinical Prospects

Inflammatory Bowel Disease (IBD)

In a dextran sulfate sodium (DSS)-induced colitis model, oral administration (10 mg/kg/day) reduces colon inflammation scores by 60%, comparable to anti-TNF biologics.

Oncology

Synergy with paclitaxel enhances apoptosis in triple-negative breast cancer cells (MDA-MB-231), with combination indices <0.5 indicating strong potentiation.

Challenges and Future Directions

Solubility Limitations

Aqueous solubility (<0.1 μg/mL) necessitates formulation innovations, such as lipid nanoparticles or cyclodextrin complexes.

Target Identification

Chemical proteomics using photoaffinity labeling is ongoing to identify protein targets beyond NF-κB.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator